

A Comprehensive Technical Guide to the Solubility of Potassium Acetate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of **potassium acetate hydrate** in a variety of common laboratory solvents. The information is curated to support research, development, and formulation activities where potassium acetate is a key component. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a logical workflow for these experimental processes.

Core Solubility Data

Potassium acetate (CH₃COOK), particularly in its hydrated form, is a deliquescent white crystalline solid.[1][2] Its high polarity makes it readily soluble in polar solvents while exhibiting limited to no solubility in non-polar organic solvents.[3][4] The solubility of potassium acetate is significantly influenced by the solvent type and temperature.

Quantitative Solubility Data Summary

The following tables summarize the quantitative solubility of potassium acetate in various solvents at different temperatures. This data has been compiled from various chemical handbooks and databases.

Table 1: Solubility of Potassium Acetate in Water[5][6]

Temperature (°C)	Solubility (g/100 mL)
0.1	216.7
10	233.7
20	255.6
25	268.6
30	283.8
40	320.8
60	350
80	380
96	390.7

Table 2: Solubility of Potassium Acetate in Alcohols and Other Organic Solvents[5][6][7]

Solvent	Temperature (°C)	Solubility (g/100 g)
Methanol	15	24.24
73.4	53.54	
Ethanol	25	16.3
Acetic Acid	14.76	20.14
17.95	20.95	
28.03	23.8	
49.9	30.55	
73.5	42.09	
99	64.96	_
110	72.3	
Glycerol (86.5%)	20	77.4
Dimethylformamide	25	0.09
Liquid Ammonia	-33.9	1.026
Sulfur Dioxide	0	0.006

Table 3: Insolubility of Potassium Acetate[1][6][8]

Solvent
Acetone
Diethyl Ether
Ethyl Acetate

Experimental Protocols for Solubility Determination

The following section outlines a standard experimental protocol for determining the solubility of a solid compound like **potassium acetate hydrate** in a liquid solvent. This method is based on

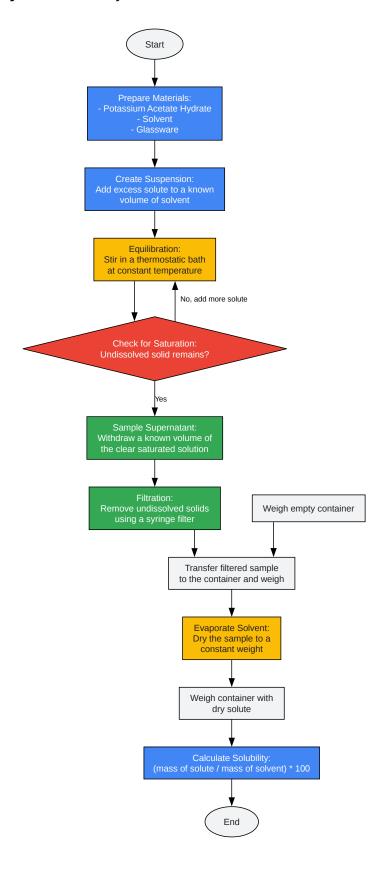
the principle of creating a saturated solution and then determining the concentration of the solute.

Materials and Equipment

- Potassium Acetate Hydrate (analytical grade)
- Solvent of interest (e.g., water, ethanol)
- Thermostatic water bath or heating/cooling system
- Magnetic stirrer and stir bars
- Analytical balance
- Volumetric flasks and pipettes
- Filtration apparatus (e.g., syringe filters with appropriate membrane)
- Drying oven
- Glassware (beakers, flasks, test tubes)
- Thermometer

Experimental Procedure

- Preparation of a Saturated Solution:
 - Add an excess amount of potassium acetate hydrate to a known volume of the solvent in a sealed container (e.g., a jacketed glass vessel).
 - Place the container in a thermostatic bath set to the desired temperature.
 - Stir the mixture vigorously using a magnetic stirrer to ensure thorough mixing and facilitate the dissolution process.
 - Allow the mixture to equilibrate for a sufficient period (typically several hours to 24 hours)
 to ensure that the solution is saturated. The presence of undissolved solid at the bottom of


the container indicates saturation.[9]

- Sample Withdrawal and Filtration:
 - o Once equilibrium is reached, cease stirring and allow the undissolved solid to settle.
 - Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled pipette to match the experimental temperature, avoiding any solid particles.
 - Immediately filter the withdrawn sample using a syringe filter to remove any remaining microscopic solid particles. This step is crucial to prevent artificially high solubility measurements.
- Determination of Solute Concentration:
 - Accurately weigh a clean, dry container.
 - Transfer the filtered saturated solution to the pre-weighed container and record the total weight.
 - Evaporate the solvent from the solution by placing the container in a drying oven at an appropriate temperature until a constant weight of the dry potassium acetate is achieved.
 - Reweigh the container with the dry solute.
- Calculation of Solubility:
 - Calculate the mass of the dissolved potassium acetate by subtracting the initial weight of the empty container from the final weight of the container with the dry solute.
 - Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the saturated solution.
 - Express the solubility in the desired units, such as grams of solute per 100 g of solvent or grams of solute per 100 mL of solvent.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of **potassium acetate hydrate** solubility.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Potassium Acetate | 127-08-2 [chemicalbook.com]
- 2. cameo.mfa.org [cameo.mfa.org]
- 3. Potassium Acetate: Chemical Properties, Production Methods and Medicinal Uses Chemicalbook [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Potassium acetate Wikipedia [en.wikipedia.org]
- 6. potassium acetate [chemister.ru]
- 7. Chemarc [chemarc.com]
- 8. Potassium acetate Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 9. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Solubility of Potassium Acetate Hydrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3326462#potassium-acetate-hydrate-solubility-in-different-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com